3-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95%
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Overview
Description
3-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% (also known as CBZ-APM) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of organic chemistry experiments, as well as biochemical and physiological studies. CBZ-APM has been shown to have a number of beneficial effects in lab experiments, while also having some limitations.
Scientific Research Applications
CBZ-APM has a wide range of applications in scientific research. It has been used in organic chemistry experiments to study the reactivity of a variety of compounds. It has also been used in biochemical and physiological studies to study the effects of drugs and other compounds on cells and tissues. In addition, CBZ-APM has been used in drug discovery and development, as well as in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of CBZ-APM is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. By inhibiting the enzyme, CBZ-APM may be able to increase the levels of acetylcholine in the brain, which could potentially have beneficial effects.
Biochemical and Physiological Effects
CBZ-APM has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, which could potentially improve cognitive function. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. In addition, it has been shown to have anti-cancer effects, as well as anti-microbial effects.
Advantages and Limitations for Lab Experiments
CBZ-APM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a wide range of applications in scientific research. However, there are also some limitations to its use. It is a relatively expensive compound and is not widely available. In addition, it is not always easy to obtain pure samples of CBZ-APM, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for research involving CBZ-APM. One possibility is to further investigate its mechanism of action and explore its potential therapeutic applications. In addition, further research could be done to investigate its potential anti-cancer and anti-microbial effects. Finally, further research could be done to investigate its potential uses in drug discovery and development.
Synthesis Methods
CBZ-APM can be synthesized using a variety of methods. The most commonly used method is the condensation of 4-chlorobenzaldehyde with 2-methoxybenzoic acid. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and yields CBZ-APM as the end product. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours.
properties
IUPAC Name |
2-methoxy-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-20-18(8-5-9-19(20)21(24)25)16-10-12-17(13-11-16)23-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVJHMWNWSHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
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